molecular formula C19H18FN3O2S B11225719 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B11225719
M. Wt: 371.4 g/mol
InChI Key: VPULCLOKDBCKQA-UHFFFAOYSA-N
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Description

3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE: is a complex organic compound that features a unique combination of benzodioxepin, fluorophenyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxepin ring, the introduction of the fluorophenyl group, and the construction of the triazole ring. Common reagents used in these steps include various halides, bases, and catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE include other triazole derivatives and benzodioxepin-containing molecules. Examples include:

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical properties and reactivity.

    Benzodioxepin derivatives: These compounds contain the benzodioxepin moiety and may have similar structural features and applications.

Uniqueness

The uniqueness of 3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and enables its use in a wide range of applications.

Properties

Molecular Formula

C19H18FN3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C19H18FN3O2S/c1-23-18(14-5-8-16-17(11-14)25-10-2-9-24-16)21-22-19(23)26-12-13-3-6-15(20)7-4-13/h3-8,11H,2,9-10,12H2,1H3

InChI Key

VPULCLOKDBCKQA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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